![molecular formula C21H21N3O2 B2967837 2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide CAS No. 1421444-70-3](/img/structure/B2967837.png)

2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

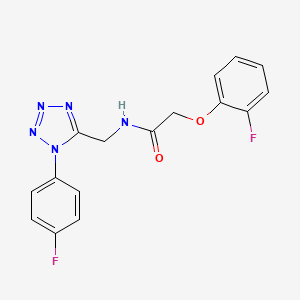

“2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide” is a compound with the molecular formula C21H21N3O2 and a molecular weight of 347.4103 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety . It also contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications

Antioxidant and Pharmacological Activities

Phenothiazine derivatives, including compounds structurally related to 2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide, have been synthesized and evaluated for their antioxidant and pharmacological activities. These compounds belong to a significant class known for their pharmaceutical properties, including use as sedatives, tranquilizers, antituberculotics, or bactericides. Their electron donor properties and low oxidation potential make them suitable for forming radical-cations, indicating a potential role in material science or biochemistry as markers for proteins and DNA (Narule, Gaidhane, & Gaidhane, 2015).

Photodissociation Studies

Research on the photodissociation of heteroaromatic molecules, such as imidazole and pyrrole, has provided insights into the nonradiative decay processes from their respective 1πσ* excited states. This knowledge contributes to understanding the photostability and photochemical reactions of compounds similar to 2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide, offering potential applications in designing compounds with tailored photophysical properties (Ashfold et al., 2006).

Synthesis and Evaluation of Derivatives for Biological Activities

A new series of derivatives, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, have been prepared and evaluated for their antibacterial, antifungal, and anti-inflammatory activities. These findings highlight the versatility of heterocyclic chemistry in producing compounds with significant biological activities, suggesting that derivatives of 2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide could be explored for similar applications (Kendre, Landge, & Bhusare, 2015).

Development of Herbicidal Agents

Research into phenoxypropionic acid derivatives with an imidazo[1,2-a]pyridine moiety has led to the discovery of compounds with herbicidal activities. This indicates that structural modifications incorporating heterocyclic moieties, similar to the imidazolyl group in 2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide, can enhance the biological activity of herbicides, offering pathways to develop new agrochemicals (Ohta, Minami, Harutoshi, & Yasuo, 1993).

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potential, given the broad range of biological activities exhibited by imidazole derivatives . More research could also be conducted to understand its mechanism of action and to develop efficient synthetic routes.

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which include the pyrrolo[1,2-a]imidazole moiety present in this compound, have a broad range of chemical and biological properties . They have been shown to interact with various biological targets, exhibiting diverse activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, they can act as inhibitors, blocking the activity of certain enzymes or proteins, or they can bind to specific receptors, triggering or blocking certain cellular processes .

Biochemical Pathways

Given the broad range of activities exhibited by imidazole-containing compounds, it can be inferred that this compound may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and efficacy .

Result of Action

Given the diverse biological activities exhibited by imidazole-containing compounds, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

properties

IUPAC Name |

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-15(26-18-6-3-2-4-7-18)21(25)23-17-11-9-16(10-12-17)19-14-22-20-8-5-13-24(19)20/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBBJGJCYGQVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C2=CN=C3N2CCC3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2967754.png)

![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2967757.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2967758.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2967761.png)

![2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2967763.png)

![{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid](/img/structure/B2967765.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967767.png)

![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2967770.png)

![2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride](/img/structure/B2967771.png)